molecular formula C23H20N4O4S B2746569 7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1031981-03-9

7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2746569
CAS RN: 1031981-03-9
M. Wt: 448.5
InChI Key: DIKYTGSXAVMWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one” is a heterocyclic compound . It contains several functional groups including a cyclopentyl group, a phenyl group, a 1,2,4-oxadiazole ring, a thioether group, and a dioxoloquinazolinone ring.


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered 1,2,4-oxadiazole ring, which is a heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a cyclopentyl group, a phenyl group, a thioether group, and a dioxoloquinazolinone ring.

Scientific Research Applications

Potential Anticancer and Antimicrobial Applications

Quinazoline derivatives have shown promising anticancer and antimicrobial activities. For example, a novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids exhibited significant anticancer activity against MCF-7 and WRL68 cancer cells, with compound 8f displaying the most notable anticancer activity. Docking studies suggested these compounds bind effectively to the EGFR tyrosine kinase, highlighting their potential as anticancer agents (Bolakatti et al., 2020). Similarly, quinazolin-4(3H)-one derivatives have been developed with significant human therapeutic properties, including antioxidative and cytotoxic activities against cancer cells, suggesting their usefulness in designing novel therapeutic agents (Pele et al., 2022).

Design and Synthesis for Pharmacological Screening

The design and synthesis of quinazoline derivatives for pharmacological screening have led to the discovery of compounds with antimicrobial, analgesic, and anti-inflammatory activities. Such studies demonstrate the structural versatility of quinazoline derivatives for various biological applications, underscoring their potential in drug development (Dash et al., 2017). Additionally, derivatives have been explored for antifungal and antioxidant potentials, further broadening the scope of applications in managing microbial infections and oxidative stress-related conditions (Kumar et al., 2011).

properties

IUPAC Name

7-cyclopentyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c28-22-16-10-18-19(30-13-29-18)11-17(16)24-23(27(22)15-8-4-5-9-15)32-12-20-25-21(26-31-20)14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKYTGSXAVMWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.